molecular formula C8H9F3O3 B1430650 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1797367-92-0

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1430650
CAS No.: 1797367-92-0
M. Wt: 210.15 g/mol
InChI Key: AUZBEXWVMFBWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a compound featuring a bicyclic structure with a trifluoromethyl group and a carboxylic acid functional group This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions. The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating enantioselective reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group and the carboxylic acid functional group. These features confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBEXWVMFBWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797367-92-0
Record name 3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.